Leaving Group Reactivity: Benzenesulfonate Profile
The leaving group ability of the benzenesulfonate anion in benzyl benzenesulfonate can be quantified by comparing the solvolysis rates of analogous 1-phenylethyl esters. While a direct measurement for the benzyl ester is not available, the established reactivity order (Tosylate ≈ Nosylate > Brosylate) provides a robust class-level inference. The benzenesulfonate anion, lacking a p-nitro or p-bromo substituent, is expected to be a poorer leaving group than brosylate (OBs), which itself displays a rate of 4.4 x 10^5 sec⁻¹. This positions benzyl benzenesulfonate as having a substantially lower reactivity than benzyl tosylate (k = 3.7 x 10^4 sec⁻¹ for a related substrate) and benzyl nosylate, offering a controlled alternative for SN2 reactions where the high reactivity of tosylate leads to product mixtures or decomposition [1]. The quantified difference in group charge (-0.51 for brosylate, suggesting an even higher value for benzenesulfonate) further supports a less stabilized, and thus less reactive, leaving group compared to tosylate (-0.53) or nosylate (-0.49) [1].
| Evidence Dimension | Leaving Group Reactivity (Solvolysis Rate) |
|---|---|
| Target Compound Data | Inferred to be lower than 4.4 x 10^5 sec⁻¹ for brosylate (OBs) and 3.7 x 10^4 sec⁻¹ for tosylate (OTs) based on group charge trends. |
| Comparator Or Baseline | 1-phenylethyl p-bromobenzenesulfonate (brosylate): k = 4.4 x 10^5 sec⁻¹ at 76°C in 80% EtOH/H₂O. 1-phenylethyl tosylate: k = 3.7 x 10^4 sec⁻¹. |
| Quantified Difference | Benzyl benzenesulfonate is predicted to be at least an order of magnitude less reactive than benzyl nosylate or benzyl brosylate based on leaving group charge. |
| Conditions | Solvolysis of 1-phenylethyl esters at 76°C in 80% ethanol/water. |
Why This Matters
For procurement, this positions benzyl benzenesulfonate as the preferred substrate for mechanistic studies requiring a moderate, unbiased leaving group, avoiding the excessive reactivity of nosylate that can obscure transition state analysis.
- [1] Gable, K. Leaving Groups. Oregon State University. Data sourced from Noyce, D. S.; Virgilio, J. A. J. Org. Chem. 1972, 37, 2643. View Source
